![molecular formula C23H17F3N2O5S B2830399 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-44-5](/img/structure/B2830399.png)
2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H17F3N2O5S and its molecular weight is 490.45. The purity is usually 95%.
BenchChem offers high-quality 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Physical Characterization
Research on dihydropyridine derivatives, similar to the compound , has focused on understanding their physical and structural properties. In a study by Baluja and Talaviya (2016), novel dihydropyridine derivatives were synthesized and characterized, including measurements of density, viscosity, and ultrasonic velocity in dimethyl sulfoxide at various temperatures. These properties are crucial for understanding the solute-solvent interactions, which can provide insights into the potential applications of these compounds in different scientific and industrial fields (Baluja & Talaviya, 2016).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds using pyridine derivatives as starting materials is a significant area of research due to their potential biological and medicinal properties. Bondarenko et al. (2016) reported on a domino reaction for synthesizing complex heterocyclic systems, including pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine derivatives. These reactions highlight the versatility of pyridine derivatives in constructing novel heterocyclic structures with potential for diverse scientific applications (Bondarenko et al., 2016).
Molecular Docking and In Vitro Screening
The exploration of novel pyridine derivatives for biological and medicinal purposes often involves molecular docking and in vitro screening to assess their potential as therapeutic agents. Flefel et al. (2018) synthesized new pyridine and fused pyridine derivatives, demonstrating their antimicrobial and antioxidant activity through in silico molecular docking screenings. Such studies underscore the importance of pyridine derivatives in the development of new pharmaceuticals and their scientific research applications in understanding disease mechanisms (Flefel et al., 2018).
Chemiluminescence and Optical Properties
The study of the chemiluminescence and optical properties of sulfanyl-substituted compounds, including pyridine derivatives, offers insights into their potential for applications in sensing, imaging, and material sciences. Watanabe et al. (2010) investigated the base-induced chemiluminescence of sulfanyl-substituted dioxetanes, providing a foundation for developing novel chemiluminescent materials with potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O5S/c1-32-20-6-4-12(8-21(20)33-2)16-9-15(23(24,25)26)14(10-27)22(28-16)34-11-19(31)13-3-5-17(29)18(30)7-13/h3-9,29-30H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMPGKPOZNCAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC(=C(C=C3)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.